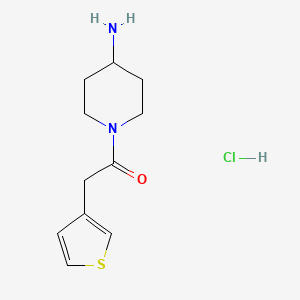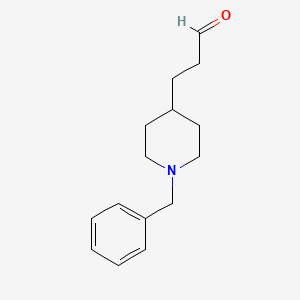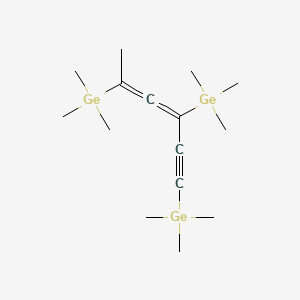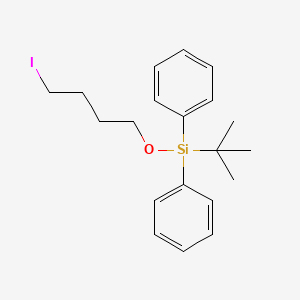
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is a chemical compound with the molecular formula C18H23IOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique chemical properties. This compound is particularly notable for its use in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 4-iodobutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce a silanol.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- exerts its effects is primarily through the formation of stable carbon-silicon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in drug delivery, the compound may interact with cellular membranes to facilitate the transport of drug molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,1-diethyl-4-iodobutoxy)(1,1-dimethylethyl)dimethyl-
- tert-Butyl(4-iodobutoxy)dimethylsilane
Uniqueness
Silane, (1,1-dimethylethyl)(4-iodobutoxy)diphenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties. For example, the presence of the iodine atom allows for versatile substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability.
Propiedades
Número CAS |
149365-02-6 |
|---|---|
Fórmula molecular |
C20H27IOSi |
Peso molecular |
438.4 g/mol |
Nombre IUPAC |
tert-butyl-(4-iodobutoxy)-diphenylsilane |
InChI |
InChI=1S/C20H27IOSi/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,10-11,16-17H2,1-3H3 |
Clave InChI |
HQVMOFQRAHSRKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


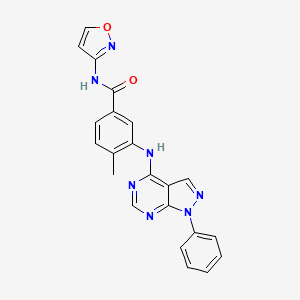
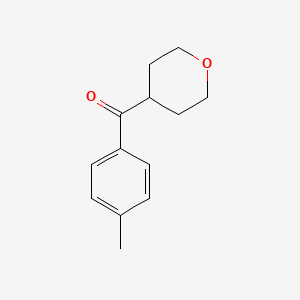
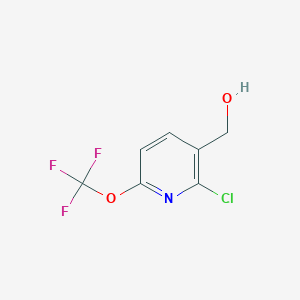


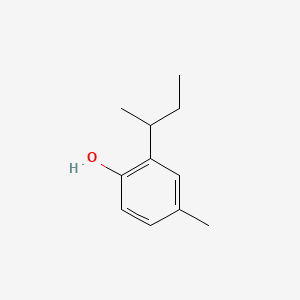
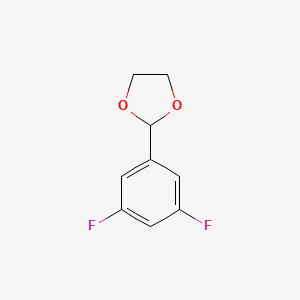
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
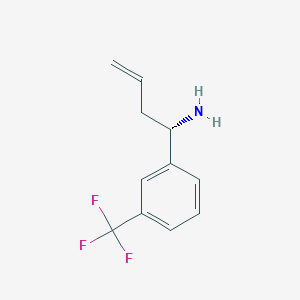
![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)
